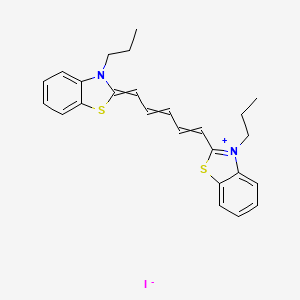

3,3'-Dipropylthiadicarbocyanine iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-propyl-2-[5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N2S2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEURKKLNUGTDA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27IN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967744 | |

| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-94-8 | |

| Record name | 3-Propyl-2-[5-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dipropylthiadicarbocyanine Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5))

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely utilized for the real-time measurement of membrane potential in living cells.[1][2] Its primary mechanism of action relies on its potentiometric redistribution across biological membranes, leading to changes in fluorescence intensity that correlate with the electrical potential.[3] In energized cells with a negative-inside membrane potential (hyperpolarized), the cationic dye accumulates in the cytoplasm and mitochondria, resulting in fluorescence self-quenching.[4][5] Conversely, membrane depolarization triggers the release of the dye into the extracellular medium, causing a significant increase in fluorescence (de-quenching).[4][5] While DiSC3(5) is an invaluable tool, it is not biologically inert. At concentrations typically used for fluorescence measurements, it can exert secondary effects, including the inhibition of mitochondrial respiration and alteration of cellular energy metabolism.[6][7] This guide provides a comprehensive overview of the core mechanism of DiSC3(5), its secondary bioactivities, quantitative data, and detailed experimental protocols for its application.

Core Mechanism: A Potentiometric Fluorescent Probe

The functionality of DiSC3(5) as a membrane potential probe is governed by its physicochemical properties and its interaction with the electrochemical gradients of living cells.

-

Cationic and Lipophilic Nature: As a positively charged (cationic) and hydrophobic molecule, DiSC3(5) can passively diffuse across lipid bilayers.[3][5]

-

Nernstian Distribution: The dye distributes across the plasma and mitochondrial membranes to achieve a Nernstian equilibrium, with its accumulation being directly proportional to the magnitude of the membrane potential.[3][5]

-

Fluorescence Quenching and De-quenching: In healthy, polarized cells (e.g., high mitochondrial membrane potential), the dye accumulates to high concentrations within the mitochondrial matrix and cytoplasm.[5][8] This high concentration leads to the formation of non-fluorescent aggregates, causing a phenomenon known as self-quenching, which results in a low overall fluorescence signal from the cell suspension.[3][4]

-

Depolarization Response: When the membrane potential collapses (depolarization), the driving force for accumulation is lost. The dye is rapidly released from the cell and mitochondria into the surrounding medium.[5][8] This disaggregation into fluorescent monomers results in a sharp increase in fluorescence intensity, which can be monitored in real-time.[4][9]

The process involves several distinct kinetic steps, as elucidated by stopped-flow techniques in brush border membrane vesicles, which include binding, reorientation, dimerization, and translocation.[10]

Secondary Bioactivities and Off-Target Effects

It is critical for researchers to recognize that DiSC3(5) is not merely a passive reporter but can actively modulate cellular physiology, particularly mitochondrial function. These effects are often observed at concentrations used for membrane potential assays.

-

Inhibition of Oxidative Phosphorylation: DiSC3(5) acts as an inhibitor of the mitochondrial respiratory system.[6][7] It has been shown to inhibit the respiratory system associated with mitochondrial NAD with an IC50 of 8 µM.[11] This inhibition leads to a significant decrease in oxygen consumption.[6]

-

Impact on Cellular Energetics: As a direct consequence of inhibiting oxidative phosphorylation, DiSC3(5) can cause a rapid depletion of cellular ATP, especially in the absence of glucose.[6][12] In the presence of glucose, cells may compensate by increasing the rate of aerobic glycolysis.[6]

-

Alteration of Ion Homeostasis: At a concentration of 3 µM, DiSC3(5) has been reported to induce membrane hyperpolarization in Ehrlich ascites tumor cells.[12] It also affects ion balance by increasing intracellular sodium levels, decreasing intracellular potassium levels, and increasing potassium membrane permeability.[12]

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data related to the action and properties of DiSC3(5) as reported in the literature.

| Parameter | Value | Cell Type / Conditions | Reference |

| Excitation/Emission Maxima | 622 nm / 670 nm | General | [11][12] |

| 500 nm / 705 nm | In DMF | [13] | |

| IC50 (Respiratory Inhibition) | 8 µM | Mitochondrial NAD-associated system | [11] |

| Inhibition of O2 Consumption | 76% | Ehrlich ascites tumor cells | [6] |

| Stimulation of Aerobic Glycolysis | 76% | Ehrlich ascites tumor cells | [6] |

| Effective Concentration | 3 µM | For inducing hyperpolarization and altering ion levels | [12] |

| Increase in K+ Permeability | 64.6% | Ehrlich ascites tumor cells (with ouabain) | [12] |

| Fluorescence Response Kinetics | |||

| Binding | ~6 msec | Brush border membrane vesicles (BBMV) | [10] |

| Reorientation | ~30 msec | Brush border membrane vesicles (BBMV) | [10] |

| Translocation | 0.5 - 1.5 sec | Brush border membrane vesicles (BBMV) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of DiSC3(5). The following are generalized protocols derived from common research applications.

Protocol 4.1: General Membrane Potential Assay in Bacterial Suspension

This protocol is adapted for measuring changes in bacterial cytoplasmic membrane potential using a fluorometric plate reader.[5][14]

-

Cell Culture and Preparation:

-

Grow bacteria (e.g., B. subtilis, S. aureus) to the early-mid logarithmic growth phase.

-

Harvest cells by centrifugation and wash twice with an appropriate buffer (e.g., PBS with glucose).

-

Resuspend the cell pellet in the same buffer to a final optical density (OD600) of 0.05-0.2.

-

-

Assay Setup:

-

Transfer 100-200 µL of the diluted cell suspension into the wells of a black, clear-bottom 96-well microtiter plate.

-

Record a baseline fluorescence reading for 2-3 minutes (Excitation: ~622 nm, Emission: ~670 nm).

-

-

Dye Loading:

-

Prepare a stock solution of DiSC3(5) at 1-5 mM in DMSO.[1][11]

-

Add DiSC3(5) to each well to a final concentration of 0.5-2 µM.[5] Ensure the final DMSO concentration is consistent and low (e.g., 1%) to maintain dye solubility.[5]

-

Monitor the fluorescence quenching as the dye accumulates in the polarized cells until a stable, low signal is achieved (typically 5-30 minutes).[5][15]

-

-

Measurement:

-

Add the test compound (e.g., antimicrobial peptide, ionophore) to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity. An increase in fluorescence (de-quenching) indicates membrane depolarization.

-

Include positive controls (e.g., the ionophore gramicidin (B1672133) or valinomycin (B1682140) to cause complete depolarization) and negative controls (vehicle).[5]

-

Protocol 4.2: Staining of Adherent Mammalian Cells

This protocol describes the staining of adherent cells for analysis by fluorescence microscopy.[1]

-

Cell Culture:

-

Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

-

-

Preparation of Staining Solution:

-

Dilute the DiSC3(5) stock solution (1-5 mM in DMSO) into a pre-warmed (37°C) physiological buffer or growth medium to a final working concentration (typically 0.5 - 5 µM).

-

-

Staining Procedure:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with the pre-warmed buffer.

-

Add the DiSC3(5) working solution to cover the cells.

-

Incubate at 37°C for 5-20 minutes, protected from light.[1] The optimal time should be determined empirically.

-

-

Washing and Imaging:

-

Remove the staining solution and wash the cells two to three times with pre-warmed growth medium or buffer to remove excess dye.[1]

-

Mount the coverslip or place the plate on the microscope stage for immediate imaging using appropriate filter sets (e.g., Cy5).

-

Conclusion

This compound (DiSC3(5)) is a powerful tool for investigating membrane potential, a key parameter of cellular health and function. Its mechanism is based on the voltage-dependent accumulation in polarized membranes, leading to fluorescence changes that are readily quantifiable. However, users must remain vigilant of its secondary effects on mitochondrial respiration and cellular metabolism, which can confound data interpretation if not properly controlled for. By understanding both the primary potentiometric mechanism and the potential off-target activities, researchers can effectively leverage DiSC3(5) to gain critical insights into cellular physiology and the mechanism of action of novel therapeutic agents.

References

- 1. DiSC3(5)_TargetMol [targetmol.com]

- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of the fluorescent probe, this compound, on the energy metabolism of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

DiSC3(5) dye principle of membrane potential measurement

An In-depth Technical Guide to Membrane Potential Measurement Using DiSC3(5)

For researchers, scientists, and drug development professionals, understanding the membrane potential of cells is crucial for evaluating cellular health, function, and the effects of novel chemical compounds. The potentiometric fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide, or DiSC3(5), offers a reliable method for these measurements. This guide details the core principles, experimental protocols, and data interpretation associated with the use of DiSC3(5).

Core Principle of DiSC3(5) Action

DiSC3(5) is a cationic and hydrophobic fluorescent dye that serves as a potentiometric probe.[1][2] Its mechanism of action is based on its ability to accumulate in cells with a negative transmembrane potential, a process driven by the Nernst equilibrium.[1][3]

-

Accumulation and Quenching : In viable, polarized cells, which maintain a negative charge on the interior of their cytoplasmic membrane, the positively charged DiSC3(5) molecules are driven into the cell.[4] This accumulation within the cell membrane and cytoplasm leads to high concentrations of the dye, causing self-quenching of its fluorescence.[2][5] Consequently, a suspension of energized cells stained with DiSC3(5) will exhibit low overall fluorescence.[1]

-

Depolarization and De-quenching : When the membrane potential is disrupted or collapses (depolarization), the driving force for dye accumulation is lost.[2][5] As a result, the DiSC3(5) dye is rapidly released from the cells back into the surrounding medium.[3] This release leads to the disaggregation of the dye molecules, resulting in a significant increase in fluorescence, a phenomenon known as de-quenching.[3][6] By monitoring these changes in fluorescence intensity, one can infer changes in the cell's membrane potential in real-time.[2]

The following diagram illustrates the fundamental principle of DiSC3(5) as a membrane potential probe.

Caption: Mechanism of DiSC3(5) for membrane potential measurement.

Quantitative Data and Spectral Properties

The utility of DiSC3(5) is defined by its spectral characteristics and response kinetics. These properties are summarized below.

| Parameter | Value | Notes | Source |

| Excitation Wavelength (λex) | ~622 nm | Can be measured with filter sets around 610 ± 10 nm. | [5][7][8] |

| Emission Wavelength (λem) | ~670 nm | Can be measured with filter sets around 660 ± 10 nm. | [5][7][8] |

| Response Time (Binding) | 6 msec | Initial interaction with the membrane. | [7] |

| Response Time (Reorientation) | 30-35 msec | Dye reorientation within the membrane leaflet. | [7] |

| Response Time (Translocation) | 0.5 - 1.5 sec | Redistribution between inner and outer leaflets upon a rapid potential change. | [7] |

| Typical Working Concentration | 0.5 - 2 µM | Optimal concentration is dependent on cell type and density. | [1][5] |

Experimental Protocols

Accurate measurement of membrane potential using DiSC3(5) requires careful adherence to optimized protocols. Below are methodologies for fluorometric plate reader assays and a calibration procedure.

Protocol 1: Fluorometric Measurement of Depolarization in Bacteria

This protocol is adapted for measuring changes in membrane potential in bacterial suspensions using a microplate fluorometer.

Materials:

-

Bacterial cell culture in logarithmic growth phase

-

Appropriate growth medium (e.g., Lysogeny Broth) or buffer (e.g., PBS with glucose)

-

DiSC3(5) stock solution (1-5 mM in DMSO)[8]

-

Test compound (e.g., antimicrobial) and vehicle control (e.g., DMSO)

-

Positive control for depolarization (e.g., gramicidin, valinomycin)[6][9]

-

Black, clear-bottom 96-well microtiter plates

-

Temperature-controlled microplate fluorometer

Methodology:

-

Cell Preparation : Grow bacteria to the early-mid logarithmic phase. Harvest cells by centrifugation and wash them. Resuspend the cells in the desired medium to an optimal optical density (e.g., OD600 of 0.2-0.3).[6]

-

Assay Setup : Add the cell suspension to the wells of the black microtiter plate.

-

Dye Addition : Add DiSC3(5) to a final concentration of 0.5-2 µM.[1][5] Ensure the final DMSO concentration is low (e.g., ≤1%) to maintain dye solubility and minimize effects on the cells.[1]

-

Fluorescence Quenching : Monitor the fluorescence (e.g., λex = 610 nm, λem = 660 nm) over time until a stable, low-fluorescence baseline is achieved.[5] This indicates that the dye has accumulated in the polarized cells and the signal is quenched.

-

Compound Addition : Add the test compound, vehicle control, or positive control to the respective wells.

-

Data Acquisition : Immediately begin measuring fluorescence intensity kinetically for a defined period (e.g., 30-60 minutes). A rapid increase in fluorescence indicates membrane depolarization.[2]

The following diagram outlines the workflow for this experimental protocol.

Caption: Experimental workflow for a DiSC3(5) fluorometric assay.

Protocol 2: Calibration of DiSC3(5) Fluorescence to Membrane Potential (mV)

To quantify the membrane potential in millivolts (mV), a calibration curve can be generated by artificially setting the membrane potential using the K+ ionophore valinomycin (B1682140) in buffers with varying K+ concentrations.[6] The potential is governed by the Nernst equation for K+.

Materials:

-

Bacterial cell suspension prepared as in Protocol 1.

-

A series of buffers with varying external potassium concentrations ([K+]out) and a constant internal potassium concentration ([K+]in).

-

Valinomycin stock solution (in ethanol (B145695) or DMSO).

-

DiSC3(5) stock solution.

Methodology:

-

Cell Preparation : Prepare the cell suspension and aliquot into separate tubes or wells, each containing a buffer with a different, known [K+]out.

-

Dye Addition and Quenching : Add DiSC3(5) to each sample and incubate to allow for fluorescence quenching, as described previously.

-

Induce K+ Equilibrium : Add valinomycin (e.g., 4-5 µM) to each sample.[6] Valinomycin makes the membrane specifically permeable to K+ ions, forcing the membrane potential to equilibrate to the K+ gradient.

-

Measure Stable Fluorescence : Record the final, stable fluorescence intensity for each known K+ gradient.

-

Calculate Membrane Potential : For each sample, calculate the theoretical membrane potential (ΔΨ) using the Nernst equation: ΔΨ (mV) = -61.5 * log10([K+]in / [K+]out). An estimate for [K+]in is required.

-

Generate Calibration Curve : Plot the stable fluorescence values against the calculated membrane potential (mV) to generate a calibration curve.[6] This curve can then be used to convert fluorescence measurements from other experiments into approximate mV values.[6]

The logic for generating this calibration is depicted in the diagram below.

Caption: Logical flow for creating a membrane potential calibration curve.

Considerations and Best Practices

-

Dye Concentration : The optimal DiSC3(5) concentration and cell density must be determined empirically, as excessive dye can inhibit respiration and high cell density can reduce the dynamic range of the assay.[6][8]

-

Outer Membrane in Gram-Negative Bacteria : The outer membrane of Gram-negative bacteria can be a barrier to the dye.[2][10] Permeabilizing agents like EDTA or polymyxin (B74138) B nonapeptide (PMBN) are sometimes used, but their potential effects on the cytoplasmic membrane must be considered.[2][5]

-

Controls : Always include a positive control for depolarization (e.g., a known ionophore like gramicidin) and a negative/vehicle control to account for any effects of the compound's solvent.[9]

-

Media vs. Buffer : Measurements performed in growth media are often more physiologically relevant than those in simple buffers, as buffers can themselves affect cellular energy levels and membrane potential.[5]

References

- 1. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of 3,3'-Dipropylthiadicarbocyanine Iodide (diSC3(5))

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiadicarbocyanine iodide, commonly known as diSC3(5), is a lipophilic, cationic fluorescent dye extensively utilized in cellular and membrane biophysics. Its profound sensitivity to changes in transmembrane potential makes it an invaluable tool for real-time monitoring of cellular bioenergetics, ion channel activity, and the effects of pharmacological agents on membrane integrity. This technical guide provides a comprehensive overview of the core spectral properties of diSC3(5), detailed experimental protocols for its use, and a visual representation of its mechanism of action.

Core Spectral Properties

The spectral characteristics of diSC3(5) are highly dependent on its local environment, a feature that is central to its function as a membrane potential probe. In aqueous solutions, the dye exhibits weak fluorescence. However, upon partitioning into the hydrophobic environment of the cell membrane, its fluorescence quantum yield is significantly enhanced. The precise excitation and emission maxima can vary with the solvent polarity and whether the dye is in a monomeric or aggregated state.

Quantitative Spectral Data

The following table summarizes the reported spectral properties of diSC3(5):

| Property | Value | Solvent/Environment |

| Excitation Maximum (λex) | 622 nm | Varies (likely in a cellular environment)[2][3] |

| 651 nm | Not specified | |

| 500 nm | DMF[4] | |

| Emission Maximum (λem) | 670 nm | Varies (likely in a cellular environment)[2][3][5] |

| 675 nm | Not specified | |

| 705 nm | DMF[4] | |

| 688 nm | Upon cell hyperpolarization[2] | |

| UV/Vis Maximum (λmax) | 358 nm | Not specified[2][3] |

Mechanism of Action: A Membrane Potential Probe

diSC3(5) is a cationic dye that accumulates in cells with a negative inside membrane potential (hyperpolarized). This accumulation within the cell and its membranes leads to self-quenching of the dye's fluorescence. Conversely, when the cell membrane depolarizes (becomes less negative inside), the dye is released from the cell into the surrounding medium, resulting in an increase in fluorescence intensity. This dynamic partitioning between the cell and the external medium forms the basis of its use as a potentiometric probe.[2][6][7]

Experimental Protocols

Measurement of Absorbance and Emission Spectra

A standard UV-Vis spectrophotometer and a spectrofluorometer are required for these measurements.

Protocol for Absorbance Spectrum:

-

Preparation of Stock Solution: Prepare a stock solution of diSC3(5) in a suitable solvent such as DMSO or ethanol.

-

Working Solution: Dilute the stock solution in the solvent of interest to a concentration that yields an absorbance value between 0.1 and 1.0 at the expected λmax.

-

Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

-

Sample Measurement: Record the absorbance spectrum of the diSC3(5) solution over the desired wavelength range (e.g., 300-800 nm).

Protocol for Emission Spectrum:

-

Sample Preparation: Prepare a dilute solution of diSC3(5) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup: Set the spectrofluorometer to the desired excitation wavelength (e.g., 622 nm).

-

Emission Scan: Scan the emission spectrum over a wavelength range that includes the expected emission maximum (e.g., 640-750 nm).

Measurement of Cellular Membrane Potential Changes

This protocol is adapted for monitoring membrane potential in bacterial cells but can be modified for other cell types.

Materials:

-

diSC3(5) stock solution (e.g., 1 mM in DMSO)

-

Cell culture in appropriate growth medium

-

Fluorometer or fluorescence microscope with appropriate filter sets (e.g., Cy5)

-

Depolarizing agent (e.g., gramicidin, valinomycin (B1682140) in the presence of high extracellular K+)

Workflow:

Detailed Steps:

-

Cell Preparation: Grow cells to the desired growth phase (e.g., mid-logarithmic phase).

-

Dye Loading: Add the diSC3(5) stock solution to the cell suspension to achieve the desired final concentration (typically in the low micromolar range).

-

Incubation: Incubate the cells with the dye in the dark at the appropriate temperature to allow the dye to partition into the cell membranes and for the fluorescence signal to stabilize (quench).

-

Baseline Measurement: Measure the stable, quenched fluorescence signal.

-

Induction of Depolarization: Add a known depolarizing agent to the cell suspension.

-

Fluorescence Monitoring: Immediately and continuously record the fluorescence intensity. A rapid increase in fluorescence indicates membrane depolarization.[7]

Conclusion

This compound is a powerful and versatile tool for the investigation of membrane potential in a wide range of biological systems. Its environment-sensitive spectral properties, characterized by fluorescence quenching upon accumulation in polarized cells and de-quenching upon depolarization, provide a robust method for real-time analysis of cellular electrophysiology. While precise photophysical constants such as the molar extinction coefficient and quantum yield are not widely published for diSC3(5) itself, the available data on its spectral maxima and the well-characterized behavior of related cyanine (B1664457) dyes provide a solid foundation for its application in research and drug development. Adherence to the detailed experimental protocols outlined in this guide will enable researchers to effectively utilize diSC3(5) for sensitive and reliable measurements of membrane potential.

References

- 1. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 3,3ˊ-二丙基硫杂二羰花青碘化物 suitable for fluorescence, ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

A Technical Guide to 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)): Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye extensively utilized for the real-time measurement of transmembrane potential in a variety of biological systems. Its utility stems from its ability to accumulate in hyperpolarized cells and organelles, leading to fluorescence quenching. Conversely, membrane depolarization results in the release of the dye and a subsequent increase in fluorescence. This property makes DiSC3(5) an invaluable tool in diverse research areas, including microbiology, cell biology, and pharmacology. This technical guide provides an in-depth overview of the core applications of DiSC3(5), detailed experimental protocols, and quantitative data to facilitate its effective implementation in a laboratory setting.

Introduction

This compound (DiSC3(5)) is a carbocyanine dye that serves as a sensitive probe for monitoring changes in membrane potential across cellular and mitochondrial membranes.[1][2][3] As a cationic dye, it is drawn to the negatively charged interior of polarized cells.[4][5] This accumulation within the cell or organelle leads to self-quenching of its fluorescence.[4] When the membrane depolarizes, the dye is released into the extracellular environment, causing a measurable increase in fluorescence intensity.[4][5] This dynamic relationship between membrane potential and fluorescence makes DiSC3(5) a powerful tool for studying cellular bioenergetics, ion channel activity, and the effects of various compounds on membrane integrity. Its applications are particularly prominent in the screening of antimicrobial agents that target bacterial cell membranes and in the assessment of mitochondrial function.[6][7]

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | DiSC3(5), 3-Propyl-2-[5-[3-propyl-2(3H)-benzothiazolylidene]-1,3-pentadienyl]benzothiazolium iodide | [1][2] |

| Molecular Formula | C₂₅H₂₇IN₂S₂ | [3] |

| Molecular Weight | 546.53 g/mol | [3] |

| Appearance | Green crystalline powder | [8] |

| Solubility | Soluble in DMF and DMSO | [2][8] |

| Excitation Maximum (λex) | ~622 nm | [9] |

| Emission Maximum (λem) | ~670 nm | [9] |

Mechanism of Action

The functionality of DiSC3(5) as a membrane potential probe is predicated on its Nernstian distribution across a biological membrane. The cationic nature of the dye drives its accumulation inside cells with a negative transmembrane potential (hyperpolarized). This intracellular accumulation leads to the formation of non-fluorescent aggregates (H-aggregates), resulting in the quenching of the overall fluorescence signal.

Upon membrane depolarization, the driving force for dye accumulation is reduced, leading to the release of DiSC3(5) monomers from the cell and a concomitant increase in fluorescence intensity. This process is reversible and allows for the dynamic monitoring of membrane potential changes in real-time.

Figure 1. DiSC3(5) cellular uptake and release based on membrane potential.

Core Applications and Experimental Protocols

DiSC3(5) is a versatile tool with applications spanning various research fields. Below are detailed protocols for some of its primary uses.

Assessment of Bacterial Membrane Potential

A key application of DiSC3(5) is in the study of bacterial physiology and the mechanism of action of antimicrobial compounds that target the cell membrane.

This protocol is adapted for Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Materials:

-

Mid-logarithmic phase bacterial culture

-

5 mM HEPES buffer (pH 7.2) containing 20 mM glucose

-

DiSC3(5) stock solution (1 mM in DMSO)

-

Valinomycin (B1682140) stock solution (10 mM in DMSO) - for positive control of depolarization

-

Test compound stock solution

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Grow bacteria to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with the HEPES buffer.

-

Resuspend the cells in the HEPES buffer to a final OD₆₀₀ of 0.05.

-

-

Dye Loading:

-

Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM.

-

Incubate at room temperature in the dark for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-

-

Assay Measurement:

-

Aliquot 200 µL of the dye-loaded cell suspension into the wells of the microplate.

-

Measure the baseline fluorescence (λex = 622 nm, λem = 670 nm) for 2-5 minutes.

-

Add the test compound to the desired final concentration.

-

As a positive control, add valinomycin to a final concentration of 1 µM to induce complete depolarization.

-

Continue to monitor fluorescence for at least 30 minutes.

-

Data Analysis: An increase in fluorescence intensity upon the addition of the test compound indicates membrane depolarization. The rate and extent of the fluorescence increase can provide insights into the compound's mechanism of action.

Figure 2. Workflow for bacterial membrane depolarization assay.

Measurement of Mitochondrial Membrane Potential

DiSC3(5) can also be employed to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular apoptosis.

Materials:

-

Mammalian cells in suspension or adhered to a 96-well plate

-

Physiological buffer (e.g., HBSS or PBS)

-

DiSC3(5) stock solution (1 mM in DMSO)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) - for positive control of mitochondrial uncoupling

-

Test compound stock solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation:

-

For adherent cells, seed them in a 96-well plate and allow them to attach overnight.

-

For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Prepare a working solution of DiSC3(5) in the physiological buffer at a final concentration of 1-5 µM.

-

For adherent cells, replace the culture medium with the DiSC3(5) working solution.

-

For suspension cells, add the DiSC3(5) working solution to the cell suspension.

-

Incubate at 37°C for 15-30 minutes in the dark.

-

-

Assay Measurement:

-

Wash the cells once with the physiological buffer to remove excess dye.

-

Add fresh buffer containing the test compound.

-

As a positive control, add CCCP to a final concentration of 10 µM to dissipate the mitochondrial membrane potential.

-

Measure fluorescence using a microscope or plate reader (λex = 622 nm, λem = 670 nm).

-

Data Analysis: A decrease in DiSC3(5) fluorescence within the mitochondria (observed by microscopy) or an increase in overall fluorescence (measured by plate reader) indicates mitochondrial depolarization.

High-Throughput Screening (HTS) for Drug Discovery

The microplate-based format of the DiSC3(5) assay makes it amenable to high-throughput screening for the discovery of novel compounds that modulate membrane potential. This is particularly relevant for identifying new antimicrobial agents or drugs targeting ion channels.

-

Assay Miniaturization: The assay can be adapted to 384- or 1536-well plate formats to increase throughput.

-

Automation: Liquid handling systems can be used for cell plating, compound addition, and reagent dispensing.

-

Data Analysis: Automated data analysis pipelines are essential for processing large datasets generated from HTS campaigns.

-

Compound Interference: It is crucial to screen for compounds that autofluoresce at the excitation and emission wavelengths of DiSC3(5) to avoid false positives.

Quantitative Data Summary

The following tables summarize typical experimental parameters for DiSC3(5) assays.

Table 1: Recommended DiSC3(5) Concentrations and Incubation Times for Different Cell Types

| Cell Type | DiSC3(5) Concentration | Incubation Time | Reference(s) |

| E. coli | 0.8 - 1.0 µM | 60 - 90 minutes | [10] |

| S. aureus | 0.4 - 0.8 µM | 30 - 40 minutes | [10] |

| B. subtilis | 1.0 µM | 30 - 60 minutes | [11] |

| Mammalian Cells (general) | 1 - 5 µM | 15 - 30 minutes |

Table 2: Instrument Settings for DiSC3(5) Fluorescence Measurement

| Instrument | Parameter | Recommended Setting | Reference(s) |

| Fluorescence Plate Reader | Excitation Wavelength | 622 nm (or nearest filter) | [9][10] |

| Emission Wavelength | 670 nm (or nearest filter) | [9][10] | |

| Slit Width | 5 - 10 nm | [10] | |

| Fluorescence Microscope | Filter Set | Cy5 or similar far-red filter set | [11] |

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures: Wear protective gloves, eye protection, and a dust mask.[3] Avoid breathing dust. Use in a well-ventilated area.

-

Storage: Store at -20°C, protected from light and moisture.[8]

Conclusion

This compound is a robust and sensitive fluorescent probe for the measurement of transmembrane potential. Its ease of use and adaptability to high-throughput formats make it an indispensable tool for researchers in both academic and industrial settings. By providing detailed protocols and quantitative data, this guide aims to facilitate the successful application of DiSC3(5) in a wide range of research and drug discovery endeavors. Proper experimental design, including the use of appropriate controls and optimization of assay conditions, is paramount for obtaining reliable and reproducible results.

References

- 1. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Abcam [abcam.com]

- 3. 3,3 -Dipropylthiadicarbocyanine iodide = 98.0 TLC, fluorescence 53213-94-8 [sigmaaldrich.com]

- 4. DiSC3(5) (this compound) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 5. stratech.co.uk [stratech.co.uk]

- 6. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DiSC3(5) Fluorescence Quenching and Dequenching

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a lipophilic, cationic fluorescent dye widely utilized for the real-time monitoring of membrane potential in various biological systems, including bacteria, mitochondria, and other eukaryotic cells.[1][2] Its utility lies in a sensitive fluorescence response to changes in transmembrane potential, making it an invaluable tool in drug discovery, particularly for screening antimicrobial compounds, and in fundamental research exploring cellular bioenergetics.[3][4] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with DiSC3(5).

Core Mechanism: From Quenching to Dequenching

The functionality of DiSC3(5) as a potentiometric probe is based on its ability to redistribute across lipid bilayers in response to the electrochemical gradient.[5][6] The process can be understood in two distinct phases:

-

Accumulation and Quenching: In healthy, energized cells, a negative-inside membrane potential drives the positively charged DiSC3(5) cations from the external medium into the cytoplasm.[4][7] As the intracellular concentration of the dye increases, it forms non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ) or self-quenching.[3][8][9] This leads to a significant decrease in the overall fluorescence signal of the cell suspension.[5][6]

-

Release and Dequenching: When the membrane potential is disrupted or collapses (depolarization), the driving force for dye accumulation is lost. Consequently, the DiSC3(5) aggregates dissociate, and the dye monomers are released back into the extracellular medium.[4][7] This release alleviates the self-quenching, resulting in a measurable increase in fluorescence intensity (dequenching).[2][5] This fluorescence increase is directly proportional to the degree of membrane depolarization.

Quantitative Data Summary

The following table summarizes the key quantitative properties of DiSC3(5).

| Parameter | Value | Reference(s) |

| Maximum Excitation Wavelength | ~622 nm | [10][11][12][13] |

| Maximum Emission Wavelength | ~670 nm | [10][11][12][13] |

| Molecular Formula | C₂₅H₂₇IN₂S₂ | [14] |

| Molecular Weight | 546.53 g/mol | [14] |

| Typical Stock Solution | 1-5 mM in DMSO or Ethanol | [1][10][14] |

| Typical Working Concentration | 0.5 - 5 µM | [6][14][15] |

Experimental Protocols

Precise and consistent methodology is critical for obtaining reliable data with DiSC3(5). Below are generalized protocols for solution preparation and a typical membrane depolarization assay.

Reagent Preparation

-

DiSC3(5) Stock Solution (1-5 mM):

-

Dissolve the appropriate mass of DiSC3(5) powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[14]

-

-

Assay Buffer:

-

Working Solution (1-5 µM):

-

On the day of the experiment, dilute the stock solution into the appropriate assay buffer to the final desired working concentration. It is crucial to maintain a final DMSO concentration of 1% or lower in the assay to ensure dye solubility without causing cellular toxicity.[6]

-

Membrane Depolarization Assay (Fluorometric)

This protocol describes a typical workflow for monitoring changes in membrane potential in a cell suspension using a fluorometer or microplate reader.

Detailed Steps:

-

Cell Preparation: Grow cells to the desired growth phase (e.g., mid-logarithmic phase for bacteria).[16] Harvest the cells by centrifugation, wash them, and resuspend them in the assay buffer to a specific density (e.g., an optical density at 600 nm (OD₆₀₀) of 0.05-0.2).[6][16]

-

Dye Loading and Quenching: Transfer the cell suspension to a cuvette or a 96-well black microplate.[15] Add DiSC3(5) to the final working concentration (e.g., 1 µM).[6] Incubate in the dark, allowing the dye to partition into the polarized cell membranes. Monitor the fluorescence (Ex: 622 nm, Em: 670 nm) until the signal decreases and stabilizes, indicating that the quenching process has reached equilibrium.[6][16]

-

Baseline Measurement: Record the stable, quenched fluorescence signal for 2-3 minutes to establish a baseline.[6]

-

Initiate Depolarization: Add the test compound (e.g., a potential antimicrobial) or a positive control (an ionophore like gramicidin) to the cell suspension.[5][6]

-

Data Acquisition: Immediately and continuously record the fluorescence signal. An increase in fluorescence intensity signifies membrane depolarization. The rate and magnitude of this increase provide kinetic information about the membrane-disrupting activity of the test compound.[3][16]

Quantitative Calibration using Valinomycin

To correlate arbitrary fluorescence units with an absolute membrane potential value (in millivolts, mV), a calibration curve can be generated. This is often achieved using the potassium ionophore valinomycin.

The logic involves setting the external potassium concentration ([K⁺]out) to different known levels. Valinomycin makes the membrane exclusively permeable to K⁺, forcing the membrane potential (ΔΨ) to clamp at the Nernst equilibrium potential for potassium (Eₖ), which can be calculated. By measuring the final DiSC3(5) fluorescence at each known [K⁺]out, a standard curve of fluorescence vs. mV can be generated.[6][18]

Applications in Research and Drug Development

-

Antimicrobial Drug Discovery: DiSC3(5) assays are a primary tool for high-throughput screening of compounds that target the bacterial cell membrane.[3][4] The assay can rapidly identify agents that cause membrane depolarization, a mechanism of action for many potent antibiotics.[16]

-

Mitochondrial Function: The dye is also used to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular apoptosis.[10][11]

-

Mechanism of Action Studies: The kinetics of fluorescence dequenching can help differentiate between various membrane-active mechanisms, such as pore formation versus ion channel disruption.[3][15]

Important Considerations and Potential Pitfalls

-

Compound Interference: Test compounds may be inherently fluorescent at the DiSC3(5) excitation/emission wavelengths or may act as quenchers themselves. It is essential to run controls with the compound in the absence of cells and/or dye.

-

Dye Concentration: The degree of quenching is highly dependent on the dye-to-cell ratio.[4] Optimal concentrations must be determined empirically for each cell type and experimental condition to achieve a sufficient quenching window.

-

Cellular Toxicity: At higher concentrations, DiSC3(5) can be toxic to cells, for instance by inhibiting mitochondrial respiration.[10][11] This can preclude its use in long-term time-lapse microscopy experiments.[6]

-

Outer Membrane in Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can act as a barrier to the dye, complicating measurements. Permeabilizing agents like polymyxin (B74138) B nonapeptide (PMBN) may be required for reliable results in these organisms.[4]

References

- 1. DiSC3(5) | this compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DiSC3(5) - MedChem Express [bioscience.co.uk]

- 12. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. air.uniud.it [air.uniud.it]

- 16. medicine.tulane.edu [medicine.tulane.edu]

- 17. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and photophysical properties of 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)), a widely utilized fluorescent probe for the determination of transmembrane potential. This document details its mechanism of action, provides structured data on its characteristics, and outlines key experimental protocols for its application in cellular and microbiological research.

Core Chemical and Physical Properties

This compound, often abbreviated as DiSC3(5), is a cationic carbocyanine dye. Its lipophilic nature allows it to readily partition into cellular membranes. The core structure consists of two benzothiazole (B30560) heterocyclic rings linked by a polymethine chain, with propyl groups attached to the nitrogen atoms. This specific structure is responsible for its fluorescence and sensitivity to changes in the electrical potential across a membrane.

| Property | Value |

| IUPAC Name | 3-propyl-2-[5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole iodide[1] |

| Synonyms | DiSC3(5), 3,3'-dipropyl-2,2'-thiadicarbocyanine iodide, NK 2251[2] |

| CAS Number | 53213-94-8[2][3][4] |

| Molecular Formula | C25H27IN2S2[2][4] |

| Molecular Weight | 546.53 g/mol [2][4] |

| SMILES String | CCCN1C2=CC=CC=C2SC1=CC=CC=CC3=--INVALID-LINK--CCC.[I-][1] |

| InChI Key | GDEURKKLNUGTDA-UHFFFAOYSA-M[3] |

| Appearance | Dark green or dark blue solid powder[2] |

| Solubility | Soluble in DMF and DMSO[2][3][5] |

Photophysical Characteristics

The utility of DiSC3(5) as a membrane potential probe is intrinsically linked to its fluorescence properties, which are sensitive to its local environment and concentration.

| Parameter | Value (in specified solvent) |

| Excitation Maximum (λex) | ~622 nm[3][5] |

| Emission Maximum (λem) | ~670 nm[3][5] |

| Extinction Coefficient | High (specific value not consistently reported) |

| Quantum Yield | Weakly fluorescent in aqueous solutions |

| Fluorescence Behavior | Fluorescence is enhanced upon incorporation into membranes. At high concentrations within the membrane (due to hyperpolarization), self-quenching occurs. |

Mechanism of Action for Measuring Membrane Potential

The functionality of DiSC3(5) as a potentiometric probe is based on the Nernstian equilibrium principle. As a positively charged molecule, it accumulates in cells with a negative inside transmembrane potential.

Changes in the cell's membrane potential directly influence the concentration of DiSC3(5) within the membrane, which in turn alters the overall fluorescence intensity.

-

Hyperpolarization (More Negative Inside): An increase in the negative transmembrane potential drives more of the cationic DiSC3(5) into the cell. This leads to an increased concentration of the dye within the membrane, causing aggregation and subsequent fluorescence quenching.[6]

-

Depolarization (Less Negative Inside): A decrease in the membrane potential causes the release of DiSC3(5) from the cell into the surrounding medium. This disaggregation and dilution of the dye result in an increase in fluorescence intensity.[5][6]

This relationship allows for the real-time monitoring of changes in membrane potential by measuring the fluorescence of a cell suspension or by imaging individual cells.

Experimental Protocols

The following are generalized protocols for the use of DiSC3(5) in measuring membrane potential. Optimization is often necessary depending on the cell type and experimental conditions.

Preparation of Stock Solution

-

Prepare a 1-5 mM stock solution of DiSC3(5) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (EtOH).[6]

-

Store the stock solution at -20°C, protected from light.

Staining Protocol for Suspension Cells (e.g., Bacteria, Lymphocytes)

This protocol is adapted for fluorometric measurements in a cuvette or microplate reader.

-

Grow cells to the desired growth phase (e.g., mid-logarithmic phase for bacteria).

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., HEPES buffer with glucose).

-

Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.05 for bacteria).

-

Add the DiSC3(5) stock solution to the cell suspension to a final concentration of 0.5-2 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid artifacts.[1][4]

-

Incubate the cell suspension at the appropriate temperature (e.g., 37°C) for 5-20 minutes in the dark to allow the dye to equilibrate across the membrane.[6]

-

Transfer the stained cell suspension to a cuvette or microplate for fluorescence measurement.

-

Record the baseline fluorescence using an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

-

Induce membrane potential changes using the agent of interest and monitor the fluorescence over time.

Staining Protocol for Adherent Cells

This protocol is suitable for fluorescence microscopy.

-

Grow adherent cells on sterile glass coverslips or in imaging-compatible plates.

-

Prepare a working solution of DiSC3(5) in an appropriate buffer or growth medium (final concentration typically 0.5-2 µM).

-

Remove the growth medium from the cells and wash gently with buffer.

-

Add the DiSC3(5) working solution to the cells and incubate at 37°C for 5-20 minutes, protected from light.[6]

-

Wash the cells two to three times with pre-warmed buffer or medium to remove excess dye.

-

Mount the coverslip or place the plate on a fluorescence microscope equipped with appropriate filters (e.g., Cy5 filter set).

-

Acquire baseline images and then treat the cells with the experimental agent while performing time-lapse imaging to monitor changes in fluorescence.

Considerations and Potential Artifacts

While DiSC3(5) is a powerful tool, researchers should be aware of its potential effects on cellular physiology.

-

Mitochondrial Inhibition: At micromolar concentrations, DiSC3(5) has been shown to inhibit mitochondrial respiration and oxidative phosphorylation, which can lead to a decrease in cellular ATP levels.[7][8] This is an important consideration when studying cellular metabolism.

-

Toxicity: Prolonged exposure or high concentrations of DiSC3(5) can be toxic to cells. It is crucial to determine the optimal dye concentration and incubation time that minimizes toxicity while providing a robust signal.

-

Interactions with Experimental Compounds: The fluorescence of DiSC3(5) can be affected by the presence of other compounds. It is advisable to perform control experiments to ensure that the experimental agents themselves do not directly interact with the dye.

-

Outer Membrane Permeability in Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can be a barrier to DiSC3(5) entry. The use of outer membrane permeabilizing agents like EDTA or polymyxin (B74138) B nonapeptide may be necessary for accurate measurements in these organisms.[1]

Conclusion

This compound is a valuable fluorescent probe for the dynamic measurement of transmembrane potential in a wide range of biological systems. A thorough understanding of its chemical properties, mechanism of action, and potential cellular effects, as outlined in this guide, is essential for its effective and accurate application in research and drug development. By following carefully optimized protocols, researchers can leverage DiSC3(5) to gain critical insights into cellular bioenergetics, ion transport, and the mechanisms of action of various therapeutic agents.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Potential-sensitive response mechanism of diS-C3-(5) in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential difference and the distribution of ions across the human red blood cell membrane; a study of the mechanism by which the fluorescent cation, diS-C3-(5) reports membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. DiSC3(5) | this compound | TargetMol [targetmol.com]

- 7. The effect of the fluorescent probe, this compound, on the energy metabolism of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the cyanine dye 3,3'-dipropylthiocarbocyanine on mitochondrial energy conservation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DiSC3(5) Dye: Solubility and Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSC3(5), or 3,3'-dipropylthiadicarbocyanine iodide, is a lipophilic, cationic fluorescent probe widely utilized in biological research to monitor changes in plasma and mitochondrial membrane potential.[1][2] Its utility stems from its sensitivity to the transmembrane potential; the dye accumulates in hyperpolarized membranes, leading to fluorescence quenching.[1][3] Conversely, membrane depolarization results in the release of the dye and a subsequent increase in fluorescence intensity.[1][3] This property makes DiSC3(5) an invaluable tool for studying cellular physiology, particularly in the context of antimicrobial peptide action, ion channel function, and mitochondrial activity.[2][4] This guide provides a comprehensive overview of the solubility and preparation of DiSC3(5) for accurate and reproducible experimental outcomes.

Core Properties of DiSC3(5)

| Property | Value | Reference |

| Molecular Formula | C25H27IN2S2 | [5] |

| Molecular Weight | 546.53 g/mol | [5] |

| Excitation Maximum (Ex) | ~622 nm | [5][6] |

| Emission Maximum (Em) | ~670 nm | [5][6] |

Solubility of DiSC3(5)

The solubility of DiSC3(5) is a critical factor in the preparation of stock and working solutions. The dye is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.

| Solvent | Concentration | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 5.83 mg/mL (10.67 mM) | Requires sonication, warming, and heating to 60°C. Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO. | [4][5] |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | - | [6] |

| Dimethyl Sulfoxide (DMSO) | 4 mg/mL (7.32 mM) | Sonication is recommended. | [1] |

| Ethanol (B145695) (EtOH) | 1-5 mM (Stock Solution) | - | [1][5] |

For in vivo applications, DiSC3(5) can be prepared as a suspended solution using a combination of solvents.

| Solvent System | Concentration | Notes | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 1.25 mg/mL (2.29 mM) | Suspended solution; requires sonication. | [4][5] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | 1.25 mg/mL (2.29 mM) | Suspended solution; requires sonication. | [4][5] |

Experimental Protocols

Accurate and consistent preparation of DiSC3(5) solutions is paramount for reliable experimental results. The following protocols detail the preparation of stock and working solutions for in vitro cell-based assays.

Preparation of DiSC3(5) Stock Solution (1-5 mM)

-

Weighing: Accurately weigh the desired amount of solid DiSC3(5) powder.

-

Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO or ethanol to achieve a final concentration of 1-5 mM.[1][5] For example, to prepare a 1 mM stock solution, dissolve 5.47 mg of DiSC3(5) in 10 mL of DMSO.

-

Aiding Dissolution: If necessary, facilitate dissolution by gentle warming, vortexing, and sonication.[4][5]

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5] The solution is stable for at least one month at -20°C and up to six months at -80°C when protected from light and moisture.[4][5]

Preparation of DiSC3(5) Working Solution (1-5 µM)

-

Dilution: On the day of the experiment, thaw a frozen aliquot of the DiSC3(5) stock solution.

-

Buffer Selection: Dilute the stock solution in a suitable buffer such as serum-free medium, Hank's Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS) to the desired working concentration, typically between 1 and 5 µM.[1][5]

-

Optimization: The optimal working concentration is cell-type dependent and should be determined empirically for each experimental setup.[1][5]

Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest cells and resuspend them in the chosen buffer at a density of approximately 1 x 10^6 cells/mL.[1][5]

-

Incubation: Add the DiSC3(5) working solution to the cell suspension and incubate at 37°C for 2-20 minutes.[1][5] The incubation time may require optimization.

-

Washing (Optional): Centrifuge the cell suspension at 1000-1500 rpm for 5 minutes, remove the supernatant, and resuspend the cells in pre-warmed growth medium.[5] This step can be repeated.

Staining Protocol for Adherent Cells

-

Cell Culture: Culture adherent cells on sterile glass coverslips or in appropriate imaging plates.

-

Medium Removal: Gently remove the culture medium.

-

Staining: Add the DiSC3(5) working solution to the cells and incubate at 37°C for 2-20 minutes, protected from light.[1][5]

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed growth medium.[1][5]

Mechanism of Action and Experimental Workflow

DiSC3(5) is a cationic dye that accumulates in cells with a negative transmembrane potential.[2] In a polarized state, the high intracellular concentration of the dye leads to self-quenching of its fluorescence.[7] When the membrane depolarizes, the dye is released from the cells, leading to dequenching and an increase in fluorescence.[3][7]

Caption: Experimental workflow for measuring membrane potential changes using DiSC3(5).

Conclusion

DiSC3(5) is a powerful tool for investigating changes in cellular membrane potential. Proper handling, including adherence to established solubility and preparation protocols, is essential for obtaining accurate and reproducible data. This guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize DiSC3(5) in their experimental workflows. By carefully considering the factors of solubility, concentration, and cell type, researchers can confidently employ this fluorescent probe to gain valuable insights into cellular function and the mechanisms of various bioactive compounds.

References

- 1. DiSC3(5) | this compound | TargetMol [targetmol.com]

- 2. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mdpi.com [mdpi.com]

The Discovery and Synthesis of Thiadicarbocyanine Dyes: A Technical Guide

Thiadicarbocyanine dyes represent a significant class of cyanine (B1664457) dyes, characterized by two benzothiazole (B30560) heterocyclic nuclei linked by a pentamethine chain. Their discovery and subsequent development have been driven by their unique photophysical properties, including strong absorption and fluorescence in the near-infrared (NIR) region, high molar extinction coefficients, and sensitivity to their environment. These characteristics make them invaluable tools for researchers, scientists, and drug development professionals, with applications ranging from fluorescent labeling and cellular imaging to targeted drug delivery. This guide provides an in-depth overview of the discovery, synthesis, and key applications of thiadicarbocyanine dyes.

Discovery and Development

The journey of cyanine dyes began in the 19th century, and since then, extensive research has led to the development of a vast library of these compounds with tailored properties. Thiadicarbocyanine dyes emerged as a prominent subclass due to their relative stability and favorable spectral characteristics. The core structure, consisting of the two sulfur-containing heterocycles, imparts specific electronic and photophysical properties that have been fine-tuned through synthetic modifications. The impact of these dyes in various scientific fields, particularly in biomedicine, continues to grow as new derivatives and applications are explored. In recent years, their role as not just imaging agents but also as active components in therapeutic strategies has been a significant area of advancement.[1]

Synthesis of Thiadicarbocyanine Dyes

The synthesis of symmetrical thiadicarbocyanine dyes generally involves the condensation of two equivalents of a quaternary salt of a 2-methylbenzothiazole (B86508) derivative with a suitable polymethine bridge-forming reagent. A common approach utilizes the reaction of a Fischer's base with a malonaldehyde derivative. The following sections detail a general synthetic scheme and a representative experimental protocol.

General Synthesis Scheme

The synthesis typically proceeds in two main steps: the quaternization of the benzothiazole derivative followed by the condensation reaction to form the final dye.

Caption: General synthesis pathway for thiadicarbocyanine dyes.

Experimental Protocol: Synthesis of a Symmetrical Thiadicarbocyanine Dye

This protocol is a representative example for the synthesis of a thiadicarbocyanine dye, adapted from established methodologies.[2]

Materials:

-

2-methylbenzothiazole derivative

-

Ethyl iodide

-

1,3-diethoxy-5,5-dimethylcyclohexa-1,3-diene

-

Pyridine

-

Acetic anhydride (B1165640)

-

Ethanol

-

Diethyl ether

Step 1: Synthesis of 3-Ethyl-2-methylbenzothiazolium iodide (Quaternary Salt)

-

In a round-bottom flask, dissolve the 2-methylbenzothiazole derivative in an excess of ethyl iodide.

-

Reflux the mixture for 4-6 hours. The quaternary salt will precipitate out of the solution upon cooling.

-

Filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum. The resulting 3-ethyl-2-methylbenzothiazolium iodide is a white to pale yellow solid.

Step 2: Synthesis of the Thiadicarbocyanine Dye

-

In a separate flask, dissolve the 3-ethyl-2-methylbenzothiazolium iodide (2 equivalents) in a minimal amount of pyridine.

-

Add 1,3-diethoxy-5,5-dimethylcyclohexa-1,3-diene (1 equivalent) to the solution.

-

Add a few drops of acetic anhydride to the reaction mixture.

-

Heat the mixture at reflux for 2-3 hours. The color of the solution will change to a deep blue or green, indicating the formation of the dye.

-

After cooling to room temperature, the crude dye is precipitated by the addition of diethyl ether.

-

The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

The final product is characterized by techniques such as 1H NMR spectroscopy and LC-MS analysis.[2]

Photophysical Properties of Thiadicarbocyanine Dyes

The photophysical properties of thiadicarbocyanine dyes are crucial for their applications. These properties can be influenced by the solvent environment and the specific substituents on the benzothiazole rings. The following table summarizes key photophysical data for some common thiadicarbocyanine dyes.

| Dye Name | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Reference(s) |

| 3,3'-Diethylthiadicarbocyanine iodide | Ethanol | 655 | 675 | 249,000 | 0.35 | [3] |

| 3,3'-Diethylthiadicarbocyanine iodide | Methanol | 652 | 672 | - | 0.36 | [3] |

| 3,3'-Diethylthiadicarbocyanine iodide | DMSO | 660 | - | 200,000 | - | [3] |

| 3,3'-Dihexylthiacarbocyanine iodide | Ethanol | - | - | - | 0.10 | [4] |

| 3,3'-Dihexylthiacarbocyanine iodide | DMPC Liposomes | - | - | - | 0.27 | [4] |

DMPC: Dimyristoylphosphatidylcholine

Applications in Drug Development

The unique properties of thiadicarbocyanine dyes make them highly suitable for various applications in drug development, particularly in targeted drug delivery and cancer cell imaging.

Targeted Drug Delivery

Thiadicarbocyanine dyes can be conjugated to therapeutic agents to create theranostic molecules. These conjugates can be designed to selectively accumulate in tumor tissues, allowing for both the visualization of the tumor and the targeted delivery of the drug. This approach can enhance the efficacy of the treatment while minimizing off-target side effects. The mechanism of tumor targeting is often attributed to the enhanced permeability and retention (EPR) effect, as well as specific interactions with cellular components that are overexpressed in cancer cells.

Cancer Cell Imaging Workflow

The use of thiadicarbocyanine dyes in cancer cell imaging follows a well-defined workflow, from the administration of the dye to the acquisition and analysis of the fluorescent signal.

Caption: A typical workflow for in vivo cancer cell imaging.

Conclusion

Thiadicarbocyanine dyes are a versatile class of molecules with significant potential in research and drug development. Their synthesis, while requiring careful control of reaction conditions, is well-established, allowing for the creation of a diverse range of derivatives with tailored properties. Their strong absorbance and fluorescence in the near-infrared region, coupled with their ability to be conjugated to other molecules, make them powerful tools for targeted drug delivery and in vivo imaging. As our understanding of the interactions between these dyes and biological systems deepens, we can expect to see even more innovative applications emerge, further solidifying their importance in the field of biomedical science.

References

- 1. Near-infrared fluorescence heptamethine carbocyanine dyes mediate imaging and targeted drug delivery for human brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiadicarbocyanine (C5) [omlc.org]

- 4. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilic and Cationic Properties of DiSC3(5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dipropylthiadicarbocyanine iodide, commonly known as DiSC3(5), is a fluorescent probe widely utilized in biological research to measure membrane potential. Its utility is fundamentally linked to its distinct lipophilic and cationic characteristics. This technical guide provides a comprehensive overview of these properties, detailing their role in the mechanism of action of DiSC3(5) and offering practical guidance for its application in experimental settings.

Core Physicochemical Properties of DiSC3(5)

The defining features of DiSC3(5) are its positive charge and its affinity for lipid environments. This combination allows the molecule to readily interact with and traverse biological membranes in a potential-dependent manner.

Cationic Nature: DiSC3(5) possesses a delocalized positive charge across its polymethine chain, making it a cationic molecule. This positive charge is crucial for its response to the negative-inside membrane potential of most viable cells.

The synergy between its cationic charge and lipophilicity is the cornerstone of its function as a potentiometric probe.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of DiSC3(5) are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₅H₂₇IN₂S₂ | [3] |

| Molecular Weight | 546.53 g/mol | [4][5] |

| Excitation Maximum (λex) | ~622 nm | [2][6][7] |

| Emission Maximum (λem) | ~670 nm | [2][6][7] |

| Solubility | Soluble in DMSO and DMF | [4][6] |

Mechanism of Action: A Lipophilic Cation's Journey

The function of DiSC3(5) as a membrane potential probe is a dynamic process governed by its physicochemical properties and the electrochemical gradient across the cell membrane. The process can be broken down into the following key steps:

-

Partitioning into the Outer Leaflet: Due to its lipophilicity, DiSC3(5) readily partitions from the aqueous extracellular medium into the outer leaflet of the plasma membrane.

-

Translocation Across the Membrane: The negative-inside membrane potential of a polarized (energized) cell provides a strong electrophoretic driving force for the positively charged DiSC3(5) to move from the outer to the inner leaflet of the membrane.

-

Accumulation and Self-Quenching: As DiSC3(5) accumulates in the inner leaflet and the cytoplasm, its concentration increases significantly. At these high concentrations, the dye molecules form non-fluorescent aggregates (dimers and higher-order oligomers), leading to a phenomenon known as self-quenching.[1][5] This results in a low overall fluorescence signal from a suspension of polarized cells.

-

Depolarization and De-quenching: If the cell membrane depolarizes (the membrane potential becomes less negative), the driving force for DiSC3(5) accumulation is reduced. Consequently, the dye is released from the cell back into the extracellular medium. This dilution of the dye leads to the dissociation of the non-fluorescent aggregates back into fluorescent monomers, resulting in a significant increase in the measured fluorescence intensity.[6][8]

This potential-dependent redistribution and the accompanying changes in fluorescence provide a real-time readout of the cellular membrane potential.

Experimental Protocols and Considerations

Accurate measurement of membrane potential using DiSC3(5) requires careful attention to experimental detail. Below are generalized protocols for spectrofluorometry and fluorescence microscopy.

Spectrofluorometric Measurement of Membrane Potential in Bacterial Suspensions

This protocol is adapted from established methods for measuring membrane potential changes in bacteria.[9]

Materials:

-

Bacterial culture in mid-logarithmic growth phase.

-

DiSC3(5) stock solution (typically 1-5 mM in DMSO).

-

Assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

-

Depolarizing agent (e.g., Valinomycin in the presence of high extracellular K⁺, or a protonophore like CCCP) as a positive control.

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase (OD₆₀₀ of 0.4-0.6). Pellet the cells by centrifugation and wash twice with the assay buffer. Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05.

-

Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-